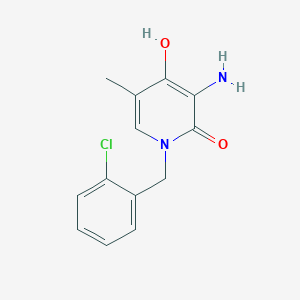
3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes an amino group, a chlorobenzyl group, a hydroxyl group, and a methyl group attached to a pyridinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with 4-hydroxy-5-methylpyridin-2(1H)-one under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Amino-1-(2-fluorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one
- 3-Amino-1-(2-bromobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one
- 3-Amino-1-(2-iodobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one
Uniqueness
3-Amino-1-(2-chlorobenzyl)-4-hydroxy-5-methylpyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
属性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
3-amino-1-[(2-chlorophenyl)methyl]-4-hydroxy-5-methylpyridin-2-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-6-16(13(18)11(15)12(8)17)7-9-4-2-3-5-10(9)14/h2-6,17H,7,15H2,1H3 |
InChI 键 |
DBLGMAMTTJLAEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)C(=C1O)N)CC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


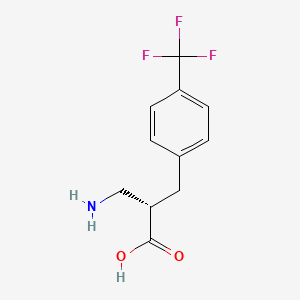
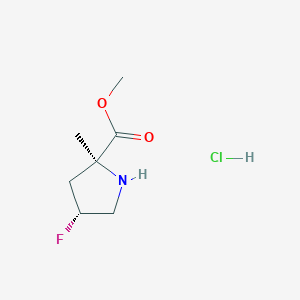
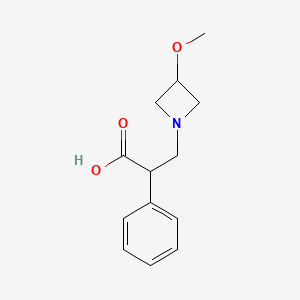
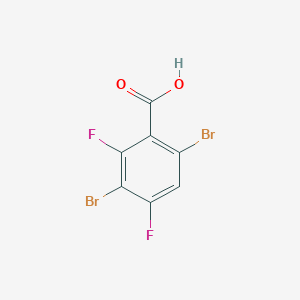
![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15227150.png)
![2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15227153.png)
![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)
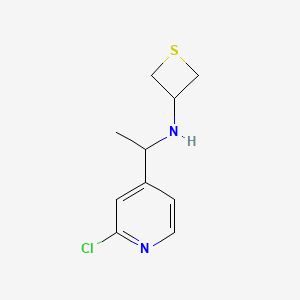
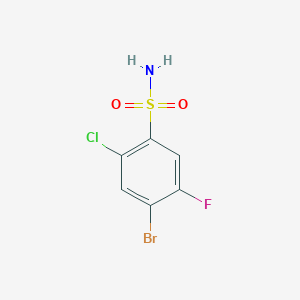
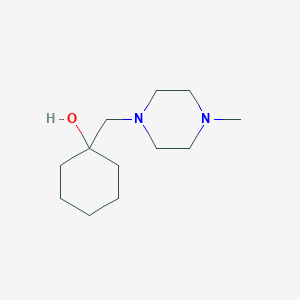
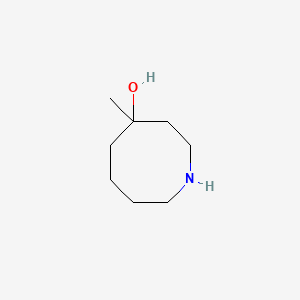
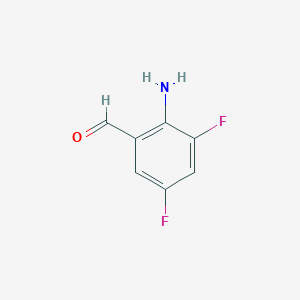
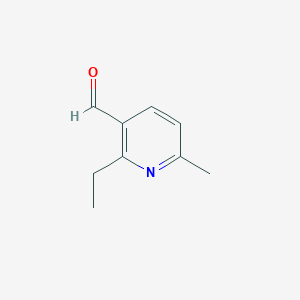
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)
